3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol
Description
3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol is a fluorinated organic compound with the molecular formula C14H10F4O2. It is known for its unique molecular structure, which includes a phenol group and a tetrafluoro-phenylethoxy moiety.
Properties
Molecular Formula |
C14H10F4O2 |
|---|---|
Molecular Weight |
286.22 g/mol |
IUPAC Name |
3-(1,1,2,2-tetrafluoro-2-phenylethoxy)phenol |
InChI |
InChI=1S/C14H10F4O2/c15-13(16,10-5-2-1-3-6-10)14(17,18)20-12-8-4-7-11(19)9-12/h1-9,19H |
InChI Key |
JOQRYFMAADFQSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(OC2=CC=CC(=C2)O)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol typically involves the reaction of phenol with a fluorinated phenylethyl halide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the halide by the phenol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenol derivatives .
Scientific Research Applications
3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1,2,2-Tetrafluoroethoxy)phenol
- 3-(1,1,2,2-Tetrafluoropropoxy)phenol
- 3-(1,1,2,2-Tetrafluorobutoxy)phenol
Uniqueness
3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol is unique due to its specific tetrafluoro-phenylethoxy moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it a valuable compound for various applications .
Biological Activity
3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol is a phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of phenolic derivatives with fluorinated alkyl groups. The introduction of tetrafluoroethyl groups enhances lipophilicity and alters the compound's interaction with biological targets.
Anticancer Properties
Recent studies have demonstrated the cytotoxic effects of various phenolic compounds, including derivatives similar to this compound. For instance:
- Cytotoxicity Assays : In vitro studies showed that certain phenolic derivatives exhibit significant cytotoxicity against human osteosarcoma cells. The mechanism involves inducing apoptosis through mitochondrial pathways and caspase activation .
- IC50 Values : A related study reported an IC50 value of 50.5 ± 3.8 µM for a tetrahydroquinoline derivative against osteosarcoma cells . Although specific IC50 values for this compound were not detailed, its structural similarities suggest potential for similar activity.
Other Biological Activities
- Antioxidant Activity : Phenolic compounds are known for their antioxidant properties. Studies evaluating the antioxidant capacity of related compounds have shown effective free radical scavenging abilities using assays like DPPH .
- Anti-inflammatory Effects : In vivo studies have indicated that certain phenolic compounds can significantly reduce inflammation. For example, the anti-inflammatory activity was assessed by measuring paw edema in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptosis through mitochondrial pathways by increasing mitochondrial calcium levels and activating caspases .
- Inhibition of Enzymatic Activity : Similar phenolic compounds have been shown to inhibit enzymes such as urease and cholinesterase, contributing to their therapeutic potential against various diseases .
Data Summary
| Activity Type | Methodology | Results/Findings |
|---|---|---|
| Cytotoxicity | Cell viability assays | Significant cytotoxic effects observed |
| Antioxidant | DPPH radical scavenging assay | Effective scavenging ability reported |
| Anti-inflammatory | Edema measurement in animal models | Reduction in paw edema noted |
Case Studies
- Osteosarcoma Treatment : A study evaluated the effects of phenolic derivatives on osteosarcoma cells and found that certain compounds induced apoptosis and inhibited cell migration .
- Inflammatory Response : Research involving a methanol extract containing phenolic compounds demonstrated potent anti-inflammatory effects in vivo by measuring reductions in edema .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
